molecular formula C17H16N6O B2583848 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2097902-34-4

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2583848
CAS RN: 2097902-34-4
M. Wt: 320.356
InChI Key: OGRVTZQAQXTGKT-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry

This compound, being a 1,2,3-triazole derivative, has potential applications in medicinal chemistry . For instance, similar structures have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This suggests that our compound could also be explored for its potential in inhibiting c-Met, which is often implicated in cancer progression.

GABA A Modulating Activity

Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This implies that our compound could potentially be used in the development of drugs targeting GABA A receptors, which play crucial roles in the central nervous system.

Use in Solar Cells

These compounds have been incorporated into polymers for use in solar cells . This suggests that our compound could be used in the development of new materials for solar energy applications.

BACE-1 Inhibition

Compounds with similar structures have demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s patients. Therefore, our compound could potentially be used in the development of new treatments for Alzheimer’s disease.

Fluorescent Probes

1,2,3-Triazoles have found broad applications as fluorescent probes . This suggests that our compound could potentially be used in fluorescent imaging, aiding in the visualization of biological processes.

Synthetic Intermediates

1,2,3-Triazoles are often used as synthetic intermediates in organic synthesis . This implies that our compound could be used in the synthesis of a wide range of other compounds.

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c24-17(15-7-18-13-3-1-2-4-14(13)19-15)22-8-12(9-22)23-10-16(20-21-23)11-5-6-11/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRVTZQAQXTGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

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